Product packaging for [6-(Dibutylamino)naphthalen-1-YL]methanol(Cat. No.:CAS No. 591253-39-3)

[6-(Dibutylamino)naphthalen-1-YL]methanol

Cat. No.: B12591405
CAS No.: 591253-39-3
M. Wt: 285.4 g/mol
InChI Key: LLDOZQMAZXHMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(Dibutylamino)naphthalen-1-yl]methanol is a naphthalene-derived chemical building block of interest in medicinal chemistry and chemical biology research. The compound features a methanol group and a dibutylamino moiety on a naphthalene ring system, a structure known for its utility in the development of novel molecular probes and active compounds. This compound serves as a key synthetic intermediate for researchers designing and creating new chemical entities. Naphthalene-based structures similar to this one are frequently employed in the development of environment-sensitive fluorescent probes. These probes exhibit properties such as solvatochromism, where their fluorescence intensity and emission wavelength shift based on the polarity of their local environment. This makes them valuable tools for studying protein-ligand interactions, membrane dynamics, and other biological processes using techniques like confocal microscopy . Furthermore, naphthalene cores are common pharmacophores in drug discovery. Research into analogous compounds has demonstrated their application in developing biased ligands for G protein-coupled receptors (GPCRs), such as novel opioid analgesics aimed at minimizing adverse effects . The structural motif is also explored in the synthesis of potential anticancer agents . The primary value of this compound for researchers lies in its versatility as a precursor. The alcohol (-methanol) group can undergo various functional group transformations, such as esterification or etherification, while the dialkylamino group can influence the electronic properties of the system. This allows for the modular incorporation of the naphthalene scaffold into more complex molecules, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. Handling Note: For safe handling, always consult the Safety Data Sheet (SDS) before use. Intended Use: this compound is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO B12591405 [6-(Dibutylamino)naphthalen-1-YL]methanol CAS No. 591253-39-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

591253-39-3

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

[6-(dibutylamino)naphthalen-1-yl]methanol

InChI

InChI=1S/C19H27NO/c1-3-5-12-20(13-6-4-2)18-10-11-19-16(14-18)8-7-9-17(19)15-21/h7-11,14,21H,3-6,12-13,15H2,1-2H3

InChI Key

LLDOZQMAZXHMGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)CO

Origin of Product

United States

Synthetic Methodologies for 6 Dibutylamino Naphthalen 1 Yl Methanol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, [6-(Dibutylamino)naphthalen-1-YL]methanol, reveals several potential synthetic disconnections. The primary disconnections involve the carbon-nitrogen bond of the dibutylamino group and the carbon-carbon bond of the methanol (B129727) group.

Scheme 1: Retrosynthetic Analysis of this compound

Based on this analysis, two key precursors are identified:

6-Substituted Naphthalene-1-carbaldehyde or Carboxylic Acid: A naphthalene (B1677914) ring with a functional group at the 1-position that can be converted to a methanol group (e.g., a carboxyl or aldehyde group) and a leaving group (e.g., a halogen) at the 6-position for the subsequent introduction of the dibutylamino group. 6-Bromo-1-naphthoic acid is a commercially available and suitable starting material for this approach. chemsrc.com

6-Substituted Naphthalen-1-ol: A naphthalene ring with a hydroxyl group at the 1-position that can be converted to the methanol group, and a suitable substituent at the 6-position for amination.

Multi-Step Synthetic Sequences

Two plausible multi-step synthetic sequences are outlined below, starting from commercially available precursors.

Naphthalene Functionalization Strategies

Route 1: Starting from 6-Bromo-1-naphthoic acid

This route involves the initial reduction of the carboxylic acid followed by amination.

Scheme 2: Synthetic Route starting from 6-Bromo-1-naphthoic acid

Reduction of 6-Bromo-1-naphthoic acid (1) to (6-Bromonaphthalen-1-yl)methanol (2): The carboxylic acid can be reduced to the corresponding primary alcohol. A common and effective method is the use of borane-tetrahydrofuran (B86392) complex (BH3·THF). chemicalbook.com This reagent is known to selectively reduce carboxylic acids in the presence of other functional groups like aryl halides. khanacademy.orgyoutube.com

Buchwald-Hartwig Amination of (6-Bromonaphthalen-1-yl)methanol (2) with Dibutylamine: The introduction of the dibutylamino group can be achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. chemspider.com This reaction is a powerful tool for forming carbon-nitrogen bonds.

Route 2: Starting from 6-Bromo-1-naphthoic acid with an alternative sequence

This route involves the amination reaction first, followed by the reduction of the carboxylic acid.

Scheme 3: Alternative Synthetic Route

Buchwald-Hartwig Amination of 6-Bromo-1-naphthoic acid (1) with Dibutylamine to form 6-(Dibutylamino)naphthalene-1-carboxylic acid (4): The amination is performed on the carboxylic acid derivative. The choice of catalyst, ligand, and base is crucial for achieving a good yield.

Reduction of 6-(Dibutylamino)naphthalene-1-carboxylic acid (4) to this compound (3): The resulting amino-substituted carboxylic acid is then reduced to the target alcohol.

Introduction of the Dibutylamino Moiety

The key step for introducing the dibutylamino group in both proposed routes is the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) are commonly used palladium sources.

Ligand: A variety of phosphine ligands can be employed, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) or other bulky electron-rich phosphines. The choice of ligand can significantly impact the reaction efficiency.

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used.

Methanol Group Formation and Elaboration

The formation of the methanol group is achieved through the reduction of a carboxylic acid.

Reducing Agents: Borane-tetrahydrofuran complex (BH3·THF) is a preferred reagent for the reduction of carboxylic acids to primary alcohols. chemicalbook.comkhanacademy.org Lithium aluminum hydride (LiAlH4) is also a powerful reducing agent for this transformation, but it is less selective and more reactive. libretexts.orglibretexts.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product.

Table 1: Proposed Reaction Conditions for the Synthesis of this compound (Route 1)

StepReactionReagents and ConditionsEstimated Yield (%)Reference
1Reduction of 6-Bromo-1-naphthoic acidBH3·THF, THF, rt, 12h90-95 chemicalbook.com
2Buchwald-Hartwig AminationPd2(dba)3, BINAP, NaOtBu, Dibutylamine, Toluene, 100°C, 12h70-80 chemspider.com

Table 2: Proposed Reaction Conditions for the Synthesis of this compound (Route 2)

StepReactionReagents and ConditionsEstimated Yield (%)Reference
1Buchwald-Hartwig AminationPd(OAc)2, BINAP, NaOtBu, Dibutylamine, Toluene, 110°C, 24h60-70 chemspider.com
2Reduction of 6-(Dibutylamino)naphthalene-1-carboxylic acidBH3·THF, THF, rt, 12h85-90 khanacademy.orgyoutube.com

Note: The estimated yields are based on similar reactions reported in the literature and may vary for the specific substrate.

Key parameters to optimize for the Buchwald-Hartwig amination include the catalyst loading, ligand-to-metal ratio, choice of base, and reaction temperature and time. For the reduction step, the stoichiometry of the reducing agent and the reaction temperature are important variables.

Alternative Synthetic Pathways

An alternative approach could involve starting from a different commercially available naphthalene derivative, such as 6-bromo-2-naphthol (B32079). chemicalbook.comyoutube.com

Scheme 4: Alternative Synthetic Pathway from 6-Bromo-2-naphthol

This route would involve:

Protection of the hydroxyl group of 6-bromo-2-naphthol (5) as a silyl (B83357) ether (e.g., TBDMS ether) to give (6). orgsyn.org

Formylation of the naphthalene ring at the 1-position of (6) to introduce a formyl group, yielding (7). This can be challenging to achieve with high regioselectivity.

Buchwald-Hartwig amination of (7) to introduce the dibutylamino group, giving (8).

Reduction of the formyl group to a hydroxymethyl group.

Deprotection of the silyl ether to afford the target molecule (3).

This alternative pathway is more complex due to the additional protection/deprotection steps and the challenge of regioselective formylation.

Stereoselective Synthesis Approaches

The creation of a single, desired enantiomer of a chiral alcohol from a prochiral ketone or aldehyde is a cornerstone of modern asymmetric synthesis. youtube.com For the production of enantiomerically enriched this compound, the most direct and effective strategy involves the asymmetric reduction of its corresponding prochiral carbonyl compound. The success of such a transformation hinges on the use of a chiral catalyst or reagent that can effectively control the facial selectivity of hydride delivery to the carbonyl group. youtube.comwikipedia.org

Key Applicable Methodologies:

Catalytic Asymmetric Hydrogenation: This powerful technique utilizes transition metals such as ruthenium (Ru), rhodium (Rh), or iridium (Ir), which are complexed with chiral ligands, to facilitate the addition of hydrogen across the carbonyl double bond with high stereocontrol. wikipedia.orgcore.ac.uk The Noyori-type Ru(II) catalysts, often featuring a combination of a chiral diphosphine ligand like BINAP and a chiral diamine, are renowned for their exceptional efficiency and enantioselectivity in the reduction of a broad spectrum of aromatic ketones. core.ac.uknih.gov The precise architecture of the chiral ligand is paramount in dictating the stereochemical outcome. nih.gov

Asymmetric Transfer Hydrogenation: This method employs a similar principle of a chiral transition metal catalyst but uses a readily available hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of pressurized hydrogen gas. wikipedia.org Ruthenium catalysts paired with chiral diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have proven to be highly effective for the enantioselective transfer hydrogenation of various aryl ketones. nih.gov

Oxazaborolidine-Catalyzed Reduction (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the asymmetric reduction of ketones. youtube.comwikipedia.orgmdpi.com It employs a catalytic amount of a chiral oxazaborolidine, derived from a natural amino acid like proline, to direct the reduction by a stoichiometric borane (B79455) reagent (e.g., borane-THF or catecholborane). youtube.commdpi.comgoogle.com The catalyst forms a complex with the borane and the ketone, organizing them in a rigid, chair-like transition state that forces the hydride to be delivered to one of the two prochiral faces of the carbonyl, leading to a high degree of enantioselectivity. youtube.com

The enantiomeric excess (ee) achieved with these methods is frequently very high, often surpassing 90% and sometimes reaching near-perfect enantioselectivity, depending on the specific substrate and the chosen catalytic system. nih.govmdpi.com The table below outlines these general, yet powerful, approaches that represent the current state-of-the-art for synthesizing chiral aromatic alcohols like this compound.

Table 1: Potential Stereoselective Synthesis Approaches

These established methodologies provide robust and versatile platforms for the stereoselective synthesis of this compound from its corresponding prochiral carbonyl precursor, enabling access to specific enantiomers for further research and application.

Theoretical and Computational Investigations of 6 Dibutylamino Naphthalen 1 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. ulethbridge.ca These methods, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the behavior of molecules with a high degree of accuracy. nih.govnih.gov

Electronic Structure Determination

The electronic structure of [6-(Dibutylamino)naphthalen-1-YL]methanol is characterized by the interplay between the electron-donating dibutylamino group and the π-system of the naphthalene (B1677914) core. The nitrogen atom of the amino group possesses a lone pair of electrons that can conjugate with the aromatic system, significantly influencing the electron distribution across the molecule. This interaction leads to an increase in the electron density of the naphthalene ring, particularly at the ortho and para positions relative to the amino substituent.

Computational studies on analogous compounds, such as 1-aminonaphthalene, have shown that the amino group causes a significant red shift in the electronic absorption spectrum compared to unsubstituted naphthalene, indicating a change in the electronic energy levels. researchgate.net The presence of the hydroxymethyl group at the 1-position introduces a weakly electron-withdrawing or -donating group, depending on its conformation, which can further modulate the electronic properties. The planarity of the naphthalene system is a key feature, though the dibutylamino and hydroxymethyl groups will have specific spatial orientations. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic transitions of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ulethbridge.canih.govyoutube.com The energy and localization of these orbitals are critical in determining the molecule's behavior as an electron donor or acceptor. libretexts.orgyoutube.com

For this compound, the electron-donating dibutylamino group is expected to significantly raise the energy of the HOMO. In studies of PRODAN, the dimethylamino group was found to elevate the HOMO level, which is primarily localized on the naphthalene core and the amino group. chemrxiv.orgresearchgate.net This elevated HOMO energy suggests that the molecule can act as a potent electron donor.

The LUMO is anticipated to be distributed over the naphthalene π-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition. The presence of the amino group is known to decrease the HOMO-LUMO gap in naphthalene systems, leading to a bathochromic (red) shift in the absorption spectrum. researchgate.net

Orbital Predicted Characteristics Influence of Substituents
HOMO Elevated energy level, primarily localized on the naphthalene ring and the dibutylamino group.The electron-donating dibutylamino group significantly raises the HOMO energy.
LUMO Primarily localized on the π-system of the naphthalene core.The energy is influenced by both the amino and hydroxymethyl groups.
HOMO-LUMO Gap Reduced compared to unsubstituted naphthalene.The amino group is the primary contributor to the narrowing of the gap.

This table presents predicted characteristics based on theoretical principles and data from analogous compounds.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation around the C-N bond of the dibutylamino group and the C-C bond of the hydroxymethyl group. The butyl chains of the amino group can adopt numerous conformations, leading to a complex potential energy surface.

Molecular Dynamics Simulations (if relevant to reactivity or interactions)

For a molecule with both a hydrophobic naphthalene core and polar amino and hydroxyl groups, MD simulations in various solvents would be particularly informative. In polar solvents, hydrogen bonding between the solvent molecules and the hydroxyl and amino groups would be expected to play a significant role in the solvation dynamics and could influence the molecule's fluorescent properties, a common characteristic of such compounds. The simulations could also reveal the preferential orientation of solvent molecules around the solute, which is crucial for understanding solvent effects on reactivity and spectroscopy.

Prediction of Spectroscopic Signatures via Computational Methods

Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of molecules. nih.govresearchgate.net By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis absorption spectrum. chemrxiv.orgnih.govnih.gov

For this compound, TD-DFT calculations would likely predict a strong absorption band in the near-UV or visible region, corresponding to the HOMO-LUMO transition. This transition would have significant charge-transfer character, with electron density moving from the amino group and naphthalene core to the naphthalene π-system upon excitation. The position of this absorption maximum would be sensitive to the solvent polarity, a phenomenon known as solvatochromism, which is characteristic of molecules with a significant change in dipole moment upon electronic excitation.

Spectroscopic Technique Predicted Observations Computational Method
UV-Vis Absorption Strong absorption band in the near-UV/visible region. Solvatochromic shifts are expected.TD-DFT
Fluorescence Emission Emission from a charge-transfer excited state. The emission wavelength is expected to be highly solvent-dependent.TD-DFT (for excited state geometry optimization)

This table outlines the expected spectroscopic properties and the computational methods used for their prediction, based on studies of similar compounds.

Modeling of Potential Reaction Mechanisms Involving the Compound

Computational modeling can be employed to investigate potential reaction mechanisms involving this compound. mdpi.com Given its electronic structure, several types of reactions can be envisaged.

The electron-rich naphthalene ring, activated by the dibutylamino group, would be susceptible to electrophilic aromatic substitution. Computational methods can be used to model the reaction pathway of such substitutions, identifying the transition states and intermediates to predict the regioselectivity of the reaction.

The hydroxymethyl group can undergo oxidation to an aldehyde or carboxylic acid. The mechanism of such oxidation reactions can be computationally modeled to understand the energetics and the role of different oxidizing agents. Furthermore, the hydroxyl group can participate in esterification or etherification reactions, the pathways of which can also be elucidated through computational studies. The amino group, while being a strong activating group, could also be a site for reactions such as N-oxidation.

Advanced Spectroscopic and Analytical Research Methodologies for 6 Dibutylamino Naphthalen 1 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of "[6-(Dibutylamino)naphthalen-1-YL]methanol". It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

High-Resolution 1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the protons of the four butyl chains attached to the nitrogen atom. The integration of these signals helps in quantifying the number of protons in each environment.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the ten carbons of the naphthalene skeleton, the methanol carbon, and the carbons of the dibutylamino substituent. The chemical shifts are influenced by the electron-donating nature of the amino group and the substituent effect of the methanol group.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH), allowing for the tracing of proton networks within the naphthalene ring and along the butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms, providing a definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range couplings (typically ²JCH and ³JCH) between protons and carbons, which is critical for connecting the different fragments of the molecule, such as linking the methanol group and the dibutylamino group to their respective positions on the naphthalene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Naphthalene)7.0 - 8.2105 - 135
CH₂ (Methanol)~4.9~65
OH (Methanol)Variable (depends on solvent and concentration)-
N-CH₂ (Dibutylamino)~3.3~52
N-CH₂-CH₂~1.6~30
CH₂-CH₃~1.4~20
CH₃ (Terminal)~0.9~14

Dynamic NMR for Conformational Exchange Studies

The dibutylamino group attached to the naphthalene ring can exhibit restricted rotation around the C-N bond, especially at lower temperatures. This phenomenon is due to the steric hindrance and the electronic interaction between the nitrogen lone pair and the naphthalene π-system. Dynamic NMR (DNMR) is the ideal technique to study such conformational exchange processes.

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the butyl groups. At high temperatures, where rotation is fast on the NMR timescale, the protons of the two butyl groups on one side of the nitrogen may appear equivalent. As the temperature is lowered, the rotation slows down, and these protons can become inequivalent, leading to the broadening and eventual splitting of the NMR signals. From a full line-shape analysis of these temperature-dependent spectra, the energy barrier (ΔG‡) for the rotational process can be calculated, providing valuable insight into the molecule's conformational dynamics.

Vibrational Spectroscopy Applications (FT-IR, Raman)

For "this compound", FT-IR spectroscopy would be particularly sensitive to polar bonds. Key expected vibrational modes include:

A broad O-H stretching band from the methanol group, typically in the region of 3200-3600 cm⁻¹.

Aliphatic C-H stretching vibrations from the butyl groups and the methanol's methylene group, appearing just below 3000 cm⁻¹.

Aromatic C-H stretching vibrations from the naphthalene ring, appearing just above 3000 cm⁻¹.

C-N stretching of the tertiary amine, which can be found in the 1250-1020 cm⁻¹ region.

Aromatic C=C stretching vibrations characteristic of the naphthalene ring system, typically seen as a series of bands in the 1450-1600 cm⁻¹ range.

A strong C-O stretching band for the primary alcohol, expected around 1050 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing the vibrations of the non-polar naphthalene backbone and the C-C bonds of the alkyl chains. The aromatic ring stretching vibrations often give strong and sharp signals in the Raman spectrum, providing a clear fingerprint of the naphthalene core.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Primary Detection Method
O-H Stretch (Alcohol)3200 - 3600 (broad)FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 2960FT-IR, Raman
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
C-N Stretch (Amine)1020 - 1250FT-IR
C-O Stretch (Alcohol)1000 - 1260FT-IR

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Research Probe Development

The extended π-system of the naphthalene ring, coupled with the electron-donating dibutylamino group, makes this compound highly active in the ultraviolet and visible regions of the electromagnetic spectrum.

Investigation of Electronic Transitions and Absorption Characteristics

The UV-Vis absorption spectrum of "this compound" is expected to be dominated by π-π* transitions within the naphthalene chromophore. The presence of the strong electron-donating amino group typically causes a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted naphthalene. This is due to an intramolecular charge transfer (ICT) character, where electron density is pushed from the amino group into the naphthalene ring upon electronic excitation.

The absorption spectrum would likely show multiple bands, characteristic of naphthalene derivatives. The position and intensity of these bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the excited state is often stabilized more than the ground state, leading to a further red-shift in the absorption maximum.

Exploration of Emission Properties for Fluorescent Probe Design

Many naphthalene derivatives with amino substituents are highly fluorescent. Upon absorbing light, "this compound" is expected to exhibit strong fluorescence emission. The emission wavelength is also highly dependent on the solvent polarity due to the ICT nature of the excited state. This pronounced solvatochromism is a key feature for the development of fluorescent probes, as it can be used to report on the local microenvironment polarity.

The large Stokes shift (the difference between the absorption and emission maxima) that is characteristic of such ICT fluorophores is another advantageous property for probe design, as it minimizes self-absorption and improves detection sensitivity. The fluorescence quantum yield and lifetime are critical parameters that would be measured to fully characterize its potential as a fluorescent probe for various applications, such as sensing ions or biomolecules.

Table 3: Predicted Photophysical Properties for this compound Note: Values are highly solvent-dependent.

PropertyPredicted RangeInfluencing Factors
Absorption Maximum (λabs)300 - 360 nmSolvent Polarity, pH
Emission Maximum (λem)380 - 500 nmSolvent Polarity
Stokes Shift80 - 140 nmSolvent Polarity, ICT Character
Fluorescence Quantum Yield (ΦF)0.1 - 0.8Solvent, Temperature, Presence of Quenchers

X-Ray Crystallography for Solid-State Structural Determination

For a compound like this compound, obtaining single crystals of suitable quality is the first critical step. The crystallographic analysis of a related compound, 1,8-bis(hydroxymethyl)naphthalene, reveals key structural features that can be extrapolated. In the crystal structure of 1,8-bis(hydroxymethyl)naphthalene, the naphthalene core is nearly planar, and the hydroxymethyl substituents are involved in hydrogen bonding, creating infinite chains within the crystal structure. nih.gov

A similar analysis of this compound would be expected to reveal a largely planar naphthalene system. The dibutylamino and hydroxymethyl groups would likely exhibit specific conformations to minimize steric hindrance. The hydroxyl group is a potential hydrogen bond donor and acceptor, suggesting that intermolecular hydrogen bonding could play a significant role in the crystal packing of this compound.

The crystallographic data obtained would include the unit cell dimensions, the space group, and the atomic coordinates of each atom in the asymmetric unit. This information is crucial for understanding the solid-state properties of the compound.

Table 2: Representative Crystallographic Data for a Naphthalene Derivative (1,8-Naphthalenedimethanol)

ParameterValue
Chemical FormulaC₁₂H₁₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.549(4)
b (Å)4.856(3)
c (Å)22.604(4)
β (°)94.24(3)
Volume (ų)935.8(7)
Z (molecules/unit cell)4

Data from the crystallographic study of 1,8-bis(hydroxymethyl)naphthalene and is presented here as a representative example. nih.gov

Chromatographic and Separation Techniques in Research Contexts

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental for the purification and purity assessment of non-volatile organic compounds like this compound. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For routine purity analysis, a reversed-phase HPLC method would typically be developed. This would likely involve a C18-functionalized silica (B1680970) stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection would most likely be performed using a UV-Vis detector, taking advantage of the chromophoric naphthalene ring system. The purity of the compound is determined by the area percentage of its corresponding peak in the chromatogram. For some N,N-dialkylaminonaphthalene derivatives, purity levels of ≥95% have been established using HPLC. nih.gov

Furthermore, if the synthesis of this compound is not stereospecific, it could exist as a pair of enantiomers due to hindered rotation around the C-N bond, creating atropisomers, or if a chiral center is present. In such cases, chiral HPLC would be necessary to separate and quantify the enantiomers. This can be achieved through several approaches. chiralpedia.com One common method is the use of a chiral stationary phase (CSP). yakhak.org CSPs are designed to interact differently with each enantiomer, leading to different retention times.

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

CSP TypeChiral SelectorTypical Applications
Polysaccharide-basedCellulose or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Broad applicability for a wide range of chiral compounds, including amines and alcohols. chromatographyonline.com
Protein-basede.g., Bovine Serum Albumin (BSA)Separation of polar and ionic compounds.
Pirkle-typeπ-acidic or π-basic moietiesSeparation of compounds with aromatic rings.
Macrocyclic glycopeptidee.g., Teicoplanin, VancomycinSeparation of amino acids and their derivatives. nih.gov

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. youtube.com The choice of the appropriate chiral separation strategy would depend on the specific properties of this compound.

Reactivity and Derivatization Studies of 6 Dibutylamino Naphthalen 1 Yl Methanol

Reactions at the Primary Alcohol Moiety

The primary alcohol group at the 1-position of the naphthalene (B1677914) ring is a versatile handle for a variety of chemical transformations, including oxidation, esterification, etherification, and functionalization for more complex molecular elaborations.

Oxidation Reactions and Their Mechanisms

The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. While specific studies on the oxidation of [6-(Dibutylamino)naphthalen-1-YL]methanol are not extensively documented in publicly available literature, the reactivity can be inferred from the oxidation of other 1-naphthalenemethanol (B1198782) derivatives. For instance, the oxidation of 1-methylnaphthalene (B46632) can yield 1-naphthaldehyde, suggesting that the primary alcohol of the target compound could be selectively oxidized to the corresponding aldehyde, [6-(Dibutylamino)naphthalen-1-yl]carbaldehyde. researchgate.net

Common oxidizing agents for such transformations include pyridinium (B92312) chlorochromate (PCC) for the selective formation of aldehydes, or stronger oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) for the conversion to the carboxylic acid, [6-(Dibutylamino)naphthalen-1-yl]carboxylic acid. The mechanism for these oxidations typically involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the carbonyl compound.

Table 1: Potential Oxidation Reactions of this compound

Oxidizing AgentExpected Product
Pyridinium chlorochromate (PCC)[6-(Dibutylamino)naphthalen-1-yl]carbaldehyde
Potassium permanganate (KMnO4)[6-(Dibutylamino)naphthalen-1-yl]carboxylic acid
Chromic acid (H2CrO4)[6-(Dibutylamino)naphthalen-1-yl]carboxylic acid

Note: This table is based on the general reactivity of primary alcohols and related naphthalene derivatives. Specific experimental data for this compound is not available.

Esterification and Etherification Reactions

The primary alcohol of this compound can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for synthesizing esters. masterorganicchemistry.com For example, reacting this compound with acetic acid would yield [6-(Dibutylamino)naphthalen-1-yl]methyl acetate (B1210297). The use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base can also afford the corresponding esters under milder conditions. The modification of secondary metabolite compounds through esterification has been shown to enhance their biological activity. medcraveonline.commedcraveonline.com

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. The primary alcohol of the target compound can be deprotonated with a strong base to form the corresponding alkoxide, which can then be reacted with an alkyl halide to form an ether.

Table 2: Potential Esterification and Etherification Products

ReagentReaction TypeProduct Name
Acetic acid / H+Esterification[6-(Dibutylamino)naphthalen-1-yl]methyl acetate
Acetyl chloride / PyridineEsterification[6-(Dibutylamino)naphthalen-1-yl]methyl acetate
Methyl iodide / NaHEtherification1-(Methoxymethyl)-6-(dibutylamino)naphthalene
Benzyl bromide / NaHEtherification1-(Benzyloxymethyl)-6-(dibutylamino)naphthalene

Note: This table presents hypothetical products based on established synthetic methodologies. Specific experimental validation for this compound is lacking in the reviewed literature.

Functionalization for Further Elaboration

The primary alcohol can be converted into other functional groups to facilitate further molecular modifications. For example, conversion to a leaving group, such as a tosylate or mesylate, would enable nucleophilic substitution reactions. This would allow for the introduction of a wide range of functionalities, including azides, cyanides, or thiols. The introduction of an azide (B81097) group, for instance, would pave the way for "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, for the construction of more complex molecular architectures.

Reactions Involving the Dibutylamino Group

The dibutylamino group, a tertiary amine, also offers opportunities for derivatization, primarily through its lone pair of electrons on the nitrogen atom.

Amine Reactivity in Coordination Chemistry

The nitrogen atom of the dibutylamino group can act as a Lewis base and coordinate to metal centers. While the coordination chemistry of this compound itself has not been specifically reported, related N,N-dialkylaminonaphthalene ligands are known to form complexes with various transition metals. The steric bulk of the butyl groups may influence the coordination geometry and the stability of the resulting metal complexes. The coordination behavior is also dependent on the nature of the metal ion and the other ligands present in the coordination sphere. Studies on semirigid ligands have shown that they can enhance the differential coordination behavior of metals. nih.gov

Alkylation and Acylation Reactions

Alkylation: As a tertiary amine, the dibutylamino group is generally unreactive towards further alkylation under standard conditions due to steric hindrance and the positive charge that would develop on the nitrogen atom. However, under forcing conditions or with highly reactive alkylating agents, quaternization to form a quaternary ammonium (B1175870) salt, [6-(dibutyl(alkyl)ammonio)naphthalen-1-yl]methanol, could potentially occur. Ruthenium-catalyzed N-alkylation of amines with alcohols has been reported as a method for forming C-N bonds. rsc.org

Acylation: The acylation of tertiary amines is generally not a favorable reaction. The lone pair of electrons on the nitrogen is available for nucleophilic attack, but the resulting N-acylammonium species is often unstable and can revert to the starting materials. However, highly selective acylation of primary amines in the presence of secondary amines has been achieved using specific reagents. researchgate.net Given the nature of the dibutylamino group, direct acylation is not expected to be a primary reactive pathway under typical conditions.

Table 3: Potential Reactions of the Dibutylamino Group

Reaction TypeReagentPotential Product
CoordinationMetal salts (e.g., PdCl2, Cu(OAc)2)Metal complex of this compound
Quaternization (Alkylation)Methyl iodide (forcing conditions)[6-(Dibutyl(methyl)ammonio)naphthalen-1-yl]methanol iodide

Note: The feasibility and specific conditions for these reactions with this compound require experimental investigation.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The reactivity of the naphthalene core in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic nature of its substituents. The dibutylamino group at the 6-position is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system through resonance. This increases the electron density of the naphthalene rings, making them more susceptible to attack by electrophiles.

In contrast, the hydroxymethyl group at the 1-position has a relatively weak electronic effect. It is considered a weak deactivating group due to the inductive electron-withdrawing nature of the oxygen atom, but its impact is generally overshadowed by the powerful activating effect of the amino group.

Directing Effects:

The directing effect of the substituents determines the position of electrophilic attack. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7) because the carbocation intermediate formed during α-attack is better stabilized by resonance. libretexts.orgwordpress.com The dibutylamino group at the 6-position strongly directs incoming electrophiles to the ortho and para positions relative to itself. In the context of the naphthalene ring system, this translates to activation of the 5- and 7-positions. researchgate.net

Considering the combined directing effects, electrophilic substitution on this compound is predicted to occur preferentially at the 5-position. This position is ortho to the strongly activating dibutylamino group and is an α-position, which is inherently more reactive. wordpress.compearson.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄[6-(Dibutylamino)-5-nitro-naphthalen-1-YL]methanol
HalogenationBr₂, FeBr₃[5-Bromo-6-(dibutylamino)naphthalen-1-YL]methanol
Friedel-Crafts AcylationCH₃COCl, AlCl₃[6-(Dibutylamino)-5-acetyl-naphthalen-1-YL]methanol

It is important to note that reaction conditions, such as the solvent and temperature, can influence the regioselectivity of these reactions. stackexchange.comechemi.com

Nucleophilic aromatic substitution (NAS) on the unsubstituted naphthalene core of this compound is generally not favored unless an electron-withdrawing group is present on the ring to activate it towards nucleophilic attack. However, should a leaving group (e.g., a halogen) be introduced onto the ring, particularly at a position activated by an electron-withdrawing group, NAS could become a viable pathway for further functionalization.

Cross-Coupling Reactions for Scaffold Extension

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for extending the scaffold of this compound. nih.gov To utilize these reactions, the naphthalene core would first need to be functionalized with a suitable leaving group, typically a halide (e.g., bromine or iodine) or a triflate. As established in the previous section, halogenation is predicted to occur at the 5-position.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent with an organic halide or triflate. wikipedia.orglibretexts.org A hypothetical 5-bromo derivative of the title compound could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-based substituents.

Table 2: Hypothetical Suzuki-Miyaura Coupling Reactions

Aryl Boronic AcidCatalyst SystemExpected Product
Phenylboronic acidPd(PPh₃)₄, Base[6-(Dibutylamino)-5-phenyl-naphthalen-1-YL]methanol
Thiophene-2-boronic acidPd(dppf)Cl₂, Base[6-(Dibutylamino)-5-(thiophen-2-yl)naphthalen-1-YL]methanol

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction would allow for the introduction of alkynyl moieties onto the naphthalene scaffold, which can serve as handles for further transformations.

Table 3: Hypothetical Sonogashira Coupling Reactions

Terminal AlkyneCatalyst SystemExpected Product
PhenylacetylenePd(PPh₃)₄, CuI, Base[6-(Dibutylamino)-5-(phenylethynyl)naphthalen-1-YL]methanol
TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Base[6-(Dibutylamino)-5-((trimethylsilyl)ethynyl)naphthalen-1-YL]methanol

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a variety of nitrogen-containing functional groups at the 5-position of the halogenated naphthalene core.

Table 4: Hypothetical Buchwald-Hartwig Amination Reactions

AmineCatalyst SystemExpected Product
MorpholinePd₂(dba)₃, Ligand, Base4-{[6-(Dibutylamino)-1-(hydroxymethyl)naphthalen-5-yl]}morpholine
AnilinePd(OAc)₂, Ligand, Base[6-(Dibutylamino)-5-(phenylamino)naphthalen-1-YL]methanol

Mechanistic Investigations of Key Transformations

Mechanism of Electrophilic Aromatic Substitution:

The mechanism of electrophilic aromatic substitution on the this compound core proceeds through a two-step addition-elimination pathway.

Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the electron-rich naphthalene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. As previously discussed, attack at the 5-position is favored due to the formation of a more stable intermediate where the positive charge can be delocalized over the ring system while preserving one of the aromatic rings. libretexts.orgwordpress.com The electron-donating dibutylamino group further stabilizes this intermediate through resonance.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the naphthalene ring system and yielding the substituted product.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:

The catalytic cycles of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions share a common mechanistic framework, generally involving three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 5-bromo-[6-(dibutylamino)naphthalen-1-YL]methanol), forming a Pd(II) species. libretexts.org

Transmetalation (for Suzuki and Sonogashira) or Ligand Exchange (for Buchwald-Hartwig):

In the Suzuki reaction , the organoboron compound transfers its organic group to the palladium center in a process called transmetalation, which is typically facilitated by a base. wikipedia.org

In the Sonogashira reaction , the copper acetylide, formed in situ from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the Pd(II) complex. wikipedia.org

In the Buchwald-Hartwig amination , the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The efficiency and scope of these cross-coupling reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent.

Application of 6 Dibutylamino Naphthalen 1 Yl Methanol As a Chemical Research Tool

Role as a Ligand in Organometallic Chemistry and Catalysis Research

No research has been identified that investigates the use of [6-(Dibutylamino)naphthalen-1-YL]methanol as a ligand in organometallic chemistry or for catalytic purposes. While aminonaphthalene derivatives are sometimes employed in catalysis, there are no specific reports on this particular compound.

Development of Fluorescent Probes for Chemical Sensing Research

The aminonaphthalene scaffold is well-known for its fluorescent properties, and numerous derivatives are used as fluorescent probes. It is plausible that this compound would also exhibit fluorescence. However, no studies have been found that characterize its photophysical properties or explore its use as a fluorescent probe for chemical sensing.

Investigation as a Chiral Auxiliary or Scaffold in Asymmetric Synthesis

While chiral molecules based on the naphthalene (B1677914) framework have been developed and used as chiral auxiliaries, there is no information available regarding the investigation or application of this compound for this purpose.

Integration into Supramolecular Systems and Assemblies

Naphthalene derivatives are often incorporated into supramolecular structures due to their planar aromatic nature, which facilitates π-π stacking interactions. However, there is no literature describing the integration of this compound into any supramolecular systems or assemblies.

Exploration in Chemo- and Biosensor Design Principles

The design of chemosensors and biosensors can benefit from the unique properties of functionalized naphthalene compounds. Despite this, no research has been found that explores the use of this compound in the design of such sensors.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of [6-(Dibutylamino)naphthalen-1-YL]methanol and its derivatives is a cornerstone for its further study and application. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic pathways. Key areas of exploration may include:

Catalytic C-H Activation: Investigating the use of transition-metal catalysis to directly introduce the dibutylamino and methanol (B129727) functionalities onto the naphthalene (B1677914) scaffold, thereby reducing the number of synthetic steps and improving atom economy.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, potentially leading to higher stereoselectivity and milder reaction conditions.

The development of such novel synthetic routes is crucial for making this compound and its analogues more accessible for research and potential industrial applications.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, future computational studies could provide deep insights into its electronic structure, reactivity, and spectroscopic properties. Areas of focus will likely include:

Density Functional Theory (DFT) Calculations: To model the ground and excited state properties, which is essential for understanding its photophysical behavior, such as fluorescence, and predicting its reactivity in various chemical transformations.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents or other molecules, providing a dynamic picture of its behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of this compound and its analogues with their chemical or biological activities, guiding the design of new compounds with desired properties.

These computational approaches will be instrumental in accelerating the discovery and development of new applications for this class of compounds.

Exploration of Material Science Implications at a Theoretical Level

The naphthalene moiety in this compound suggests potential applications in material science, particularly in the realm of organic electronics and photonics. Theoretical explorations in this area could uncover novel material properties. Future research could focus on:

Organic Light-Emitting Diodes (OLEDs): Theoretical modeling of the electroluminescent properties of materials based on this scaffold could guide the design of new emitters for more efficient and stable OLEDs.

Organic Photovoltaics (OPVs): Computational screening of the electronic properties of derivatives could identify promising candidates for use as donor or acceptor materials in organic solar cells.

Non-Linear Optical (NLO) Materials: Theoretical calculations of the hyperpolarizability of this compound derivatives could assess their potential for applications in photonics and optical communications.

These theoretical studies can pave the way for the rational design of new organic materials with tailored optoelectronic properties.

Integration into Advanced Analytical Systems for Specific Chemical Recognition

The fluorescent nature of many naphthalene derivatives makes them attractive candidates for use as chemical sensors. Future research could explore the integration of this compound into advanced analytical systems for the detection of specific analytes. This could involve:

Chemosensors for Metal Ions: Designing and synthesizing derivatives that exhibit a change in their fluorescence properties upon binding to specific metal ions, enabling their sensitive and selective detection.

Probes for Biomolecules: Developing fluorescent probes based on this compound for the detection and imaging of important biomolecules, such as enzymes or nucleic acids, in biological systems.

Environmental Monitoring: Creating sensor arrays incorporating these compounds for the simultaneous detection of multiple environmental pollutants.

The development of such analytical systems would have significant impacts on fields ranging from medical diagnostics to environmental science.

Design of Next-Generation Analogues for Tunable Chemical Properties

The chemical properties of this compound can be finely tuned by modifying its molecular structure. The design and synthesis of next-generation analogues with tailored properties is a key future research direction. This will involve:

Systematic Modification of Substituents: Investigating the effect of altering the alkyl chains on the amino group and introducing different functional groups on the naphthalene ring to modulate the compound's solubility, electronic properties, and reactivity.

Expansion of the Aromatic System: Synthesizing larger polycyclic aromatic systems based on the core structure to explore the impact on the photophysical and electronic properties.

Introduction of Chiral Centers: Creating chiral analogues to study their stereoselective interactions with other chiral molecules, which is of particular importance in medicinal chemistry and asymmetric catalysis.

This systematic approach to molecular design will enable the creation of a diverse library of compounds with a wide range of properties, opening up new avenues for their application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.